

Technical Application Note: In Vivo Optimization of Diethyl(2-phenoxyethyl)amine HCl

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Compound of Interest

Compound Name:	Diethyl(2-phenoxyethyl)amine hydrochloride
CAS No.:	21663-15-0
Cat. No.:	B2947921

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Protocol Series: small-Molecule Pharmacokinetics & Safety Profiling

Abstract & Scope

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a structural amino-alkyl ether scaffold sharing pharmacophore features with local anesthetics (e.g., procaine analogs) and intracellular histamine antagonists (e.g., Tesmilifene/DPPE). In preclinical research, it serves as a critical chemical probe for studying:

- **Membrane Interaction:** Assessment of lysosomotropic accumulation due to its lipophilic amine nature.
- **Na⁺ Channel Blockade:** Evaluation of non-specific anesthetic properties.
- **Metabolic Stability:** Investigating the durability of the ether linkage against O-dealkylation.

This guide provides a standardized workflow for formulation, dose-range finding, and pharmacokinetic (PK) profiling in rodent models, ensuring data reproducibility and animal safety.

Physicochemical Characterization & Formulation

Challenge: As a hydrochloride salt, DPEA-HCl is water-soluble but yields an acidic solution. Direct injection of unbuffered solutions causes phlebitis, hemolysis, and nociceptive stress, confounding behavioral data.

Chemical Profile

Parameter	Specification	Notes
Formula	$C_{12}H_{19}NO$ [1][2] · HCl	Hygroscopic solid.[3]
MW	229.75 g/mol	Parent amine: ~193.29 g/mol .
pKa (Calc)	~9.0 - 9.5	Basic amine; exists as cation at physiological pH.
LogP (Calc)	~2.5 - 2.8	Moderate lipophilicity; crosses BBB easily.
Solubility	>50 mg/mL (Water)	High aqueous solubility, but pH drops to ~4-5.

Formulation Protocol (IV/IP Administration)

Goal: Create a stable, isotonic solution at pH 6.0–7.4.

- Vehicle Selection:
 - Preferred: 0.9% Saline (buffered).
 - Alternative (for high conc.): 10% HP-β-Cyclodextrin in saline (reduces local irritation).
- Step-by-Step Preparation:

- Step 1: Weigh required DPEA-HCl (e.g., for 10 mg/kg dose in 250g rat @ 2mL/kg volume = 5 mg/mL concentration).
- Step 2: Dissolve in 80% of final volume of 0.9% Saline. Vortex until clear.
- Step 3: Measure pH. It will likely be acidic (pH 4.0–5.0).
- Step 4: Titrate carefully with 0.1N NaOH.
 - Critical Alert: As pH approaches pKa (9.0), the free base may precipitate. Stop titration at pH 6.5–7.0. Do not exceed pH 7.4.
- Step 5: Adjust to final volume.
- Step 6: Sterile filter (0.22 μ m PES membrane).

In Vivo Experimental Protocols

A. Safety & Dose-Range Finding (Up-and-Down Method)

Because DPEA-HCl shares structural homology with local anesthetics, high systemic doses may cause CNS excitation (seizures) or cardiovascular collapse (bradycardia/hypotension).

Subject: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g). Route: Intraperitoneal (IP) or Intravenous (IV) Bolus.

Tier	Dose (mg/kg)	Justification	Stop Criteria
1	5 mg/kg	Conservative start based on amino-ether class safety.	None expected.
2	15 mg/kg	Typical active range for CNS/Anesthetic probes.	Sedation, ataxia.
3	30 mg/kg	Approaching estimated NOAEL (No Observed Adverse Effect Level).	Tremors, Straub tail.
4	60 mg/kg	Potential toxicity threshold (LD50 approach).	Convulsions, respiratory distress.

Monitoring:

- Observe for Straub tail (opioid/adrenergic interaction) or Loss of Righting Reflex (anesthesia).
- If IV dosing: Administer slowly (over 30-60s) to prevent acute cardiac block.

B. Pharmacokinetic (PK) Profiling Workflow

Objective: Determine Half-life (

),

, and Bioavailability (

).

Workflow Diagram (Graphviz):



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Figure 1: Standardized Pharmacokinetic Workflow for DPEA-HCl.

Bioanalytical Conditions (LC-MS/MS):

- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 μ m).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Transition (Predicted):
 - Parent ()): 194.1
 - 72.1 (Diethylamine fragment) or 100.1 (Phenoxy fragment).
 - Note: Optimize MRM transitions using the pure standard before study start.

Mechanistic Pathway & Metabolism[7]

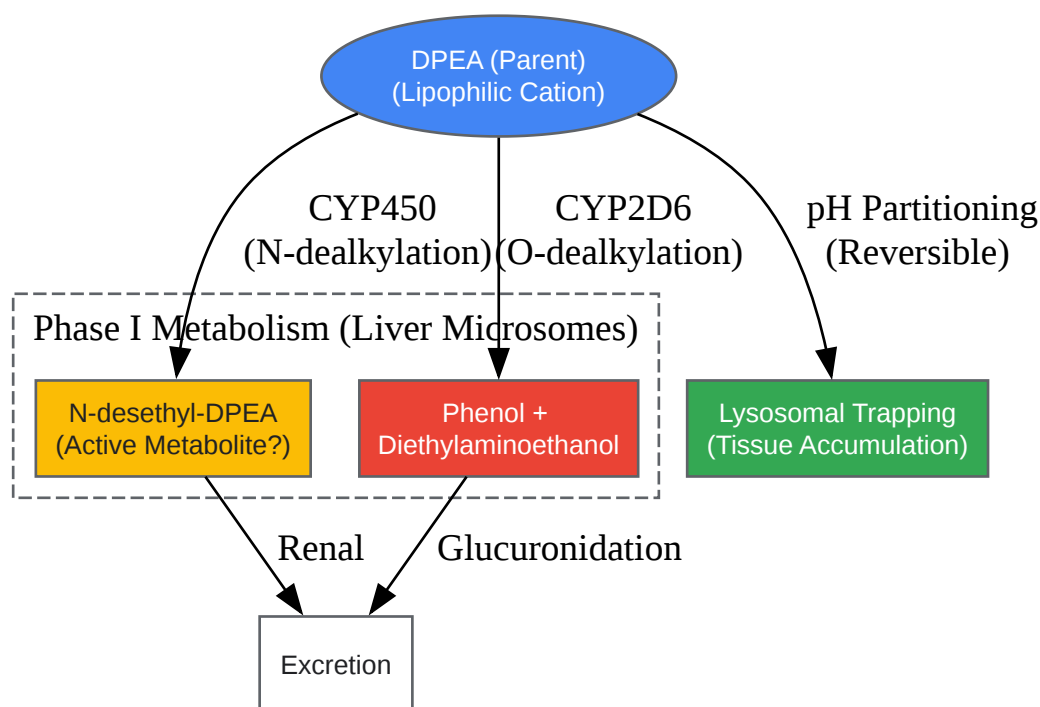
Understanding the metabolic fate of DPEA is crucial for interpreting efficacy data. The ether linkage is susceptible to O-dealkylation (CYP2D6-mediated), while the amine tail undergoes N-dealkylation.

Metabolic Logic:

- N-Dealkylation: Loss of ethyl groups is the most rapid Phase I transformation.

- O-Dealkylation: Cleavage of the ether bond releases Phenol and the amino-ethanol chain. This destroys the pharmacophore.
- Lysosomal Trapping: As a lipophilic amine (LogP > 2, pKa > 8), DPEA will accumulate in acidic organelles (lysosomes), potentially creating a "sink" that extends terminal half-life.

Pathway Diagram (Graphviz):



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Figure 2: Predicted Metabolic Fate and Tissue Distribution of DPEA.

Expected Results & Troubleshooting

Observation	Likely Cause	Corrective Action
Immediate Death (IV)	Acute Na ⁺ Channel Blockade (Cardiac Arrest).	Reduce infusion rate; switch to IP; lower dose.
Precipitation in Syringe	pH > 8.0 or Saline incompatibility.	Lower pH to 6.5; ensure vehicle is not highly alkaline.
High Vd (Volume of Dist.)	Extensive Tissue Binding / Lysosomotropism.	Extend sampling time points to capture terminal phase (up to 24h).
Low Oral Bioavailability	First-pass metabolism (O-dealkylation).	Check liver microsome stability in vitro first.

References

- Tesmilifene (DPPE)
 - Brandes, L. J., et al. "The intracellular histamine antagonist N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE) protects against gastric ulceration."^[4] Digestion, 1990.
 - Note: Cited for structural homology (DPEA is the core scaffold of DPPE).
- General Formulation of Amine Salts
 - FDA Center for Drug Evaluation and Research (CDER). "Guidance for Industry: Safety Testing of Drug Metabolites."
- Gorrod, J. W., & Damani, L. A. "Biological Oxidation of Nitrogen in Organic Molecules." Ellis Horwood Series in Biomedicine, 1985.
- Animal Welfare & Dosing Guidelines
 - National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). "Dosing and Sampling Series."

Disclaimer: This protocol is for research purposes only. DPEA-HCl is a chemical probe and not an approved therapeutic agent. All animal studies must be approved by an Institutional Animal

Care and Use Committee (IACUC).

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